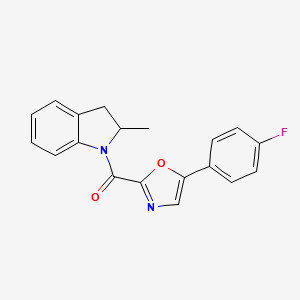

(5-(4-Fluorophenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

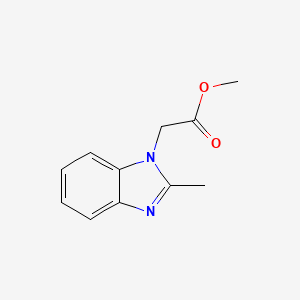

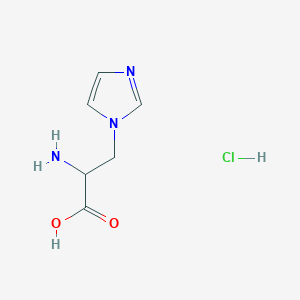

“(5-(4-Fluorophenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone” is a compound with the molecular formula C16H10FNO2 . It’s a part of the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring .

Synthesis Analysis

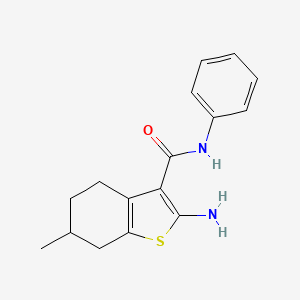

The synthesis of similar compounds has been reported in the literature. For instance, a new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .Molecular Structure Analysis

In the title compound, the dihedral angles between the central benzene ring and the oxazole rings are 10.7 (6) and 64.1 (5) degrees . The dihedral angles between the oxazole rings and their pendant rings are 2.0 (3) and 24.3 (2) degrees . The F atoms are disordered over two sites with occupancies of 0.627 (3) and 0.373 (3) in the phenylene-oxazolyl-phenyl and in oxazolyl-phenyl fragments, respectively .Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.26 . The predicted boiling point is 427.1±37.0 °C and the predicted density is 1.254±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications

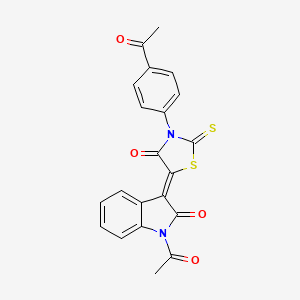

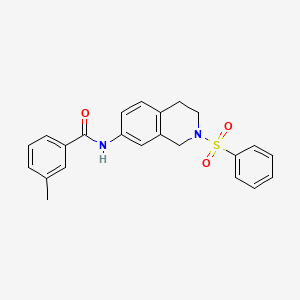

Antitumor Activity

Compounds with structural similarities have been synthesized and evaluated for their antitumor properties. For instance, derivatives of oxazolines and indolines have shown distinct inhibition on the proliferation of various cancer cell lines, indicating the potential of (5-(4-Fluorophenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone in cancer research and therapy (Tang & Fu, 2018).

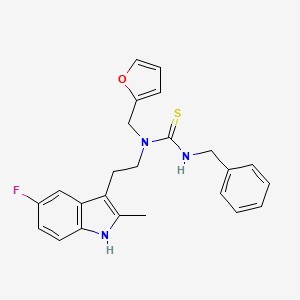

Acetylcholinesterase Inhibition

Arylisoxazole‐phenylpiperazine derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase, suggesting the potential use of similar compounds in the development of treatments for neurodegenerative diseases such as Alzheimer's (Saeedi et al., 2019).

Antibacterial and Antifungal Activities

Several studies have focused on the synthesis of oxazoline and isoxazole derivatives with potential antibacterial and antifungal activities, indicating the relevance of (5-(4-Fluorophenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone in antimicrobial research (Wei-cheng, 2006).

Solid-State Characterization

Solid-state nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to fully characterize similar compounds and their precursors, providing a foundation for material science applications (Wielgus et al., 2015).

Future Directions

Mechanism of Action

Target of action

The compound “(5-(4-Fluorophenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone” contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound might also interact with various targets.

Biochemical pathways

Given the broad spectrum of biological activities of indole derivatives , it is likely that this compound could influence multiple pathways.

Result of action

Based on the biological activities of indole derivatives , it is possible that this compound could have a range of effects at the molecular and cellular level.

properties

IUPAC Name |

[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c1-12-10-14-4-2-3-5-16(14)22(12)19(23)18-21-11-17(24-18)13-6-8-15(20)9-7-13/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDVFCIZOZZYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)acetamide](/img/structure/B2714243.png)

![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2714244.png)

![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B2714246.png)

![Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate](/img/structure/B2714248.png)

![(E)-3-(but-2-en-1-yl)-8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714255.png)

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2714258.png)